delta-Hexalactone

Catalog No.
S748945
CAS No.
823-22-3
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Hexalactone

CAS Number

823-22-3

Product Name

delta-Hexalactone

IUPAC Name

6-methyloxan-2-one

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3

InChI Key

RZTOWFMDBDPERY-UHFFFAOYSA-N

SMILES

CC1CCCC(=O)O1

solubility

soluble in alcohol, oil, propylene glycol, and ether; slightly soluble in wate

Synonyms

Tetrahydro-6-methyl-2H-pyran-2-one-d6; (+/-)-5-Hexanolide-d6; (+/-)-δ-Hexalactone-d6; 5-Hexanolide-d6; 5-Hydroxyhexanoic Acid Lactone-d6; 6-Methyl-δ-valerolactone-d6; 6-Methyltetrahydropyran-2-one-d6; δ-Caprolactone-d6; NSC 134774-d6; NSC 32863-d6;

Canonical SMILES

CC1CCCC(=O)O1

The exact mass of the compound delta-Hexalactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, oil, propylene glycol, and ether; slightly soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134774. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

delta-Hexalactone (CAS 823-22-3) is a six-membered aliphatic lactone (tetrahydro-6-methyl-2H-pyran-2-one) presenting as a colorless, oily liquid with a specific gravity of approximately 1.037–1.053 at 20 °C. In industrial procurement, it serves a dual role: it is a high-value flavor and fragrance ingredient renowned for its creamy, dairy, and nut-like organoleptic properties, and it is an increasingly important specialty comonomer in polymer science. In materials engineering, it undergoes ring-opening polymerization (ROP) to modify the thermal and mechanical properties of aliphatic polyesters, making it a critical building block for advanced biodegradable plastics and targeted drug delivery vehicles[1].

Substituting delta-hexalactone with its structural isomer, gamma-hexalactone, or with the unsubstituted epsilon-caprolactone, leads to failures in both flavor formulation and polymer synthesis. In flavor applications, gamma-hexalactone imparts herbaceous, hay, and coumarin-like notes, which completely disrupt the target creamy and dairy profiles provided by the delta-isomer[1]. In polymer science, replacing delta-hexalactone with epsilon-caprolactone yields a highly crystalline, rigid polycaprolactone (PCL) matrix that degrades slowly. The specific methyl substitution on the six-membered ring of delta-hexalactone is required to disrupt polymer chain packing, thereby lowering crystallinity and accelerating enzymatic degradation—a feature impossible to achieve with generic unsubstituted lactones [2].

Disruption of Polymer Crystallinity for Tunable Degradation

When synthesizing aliphatic polyesters, the use of pure epsilon-caprolactone results in highly crystalline polymers with slow degradation kinetics. Copolymerization with delta-hexalactone introduces pendant methyl groups that sterically hinder ordered chain packing. Quantitative analysis of poly(epsilon-caprolactone-ran-delta-hexalactone) nanoparticles demonstrates that increasing the delta-hexalactone fraction significantly reduces the bulk polymer crystallinity. This morphological shift directly accelerates enzymatic degradation rates (e.g., via Candida rugosa lipase) compared to the highly crystalline epsilon-caprolactone homopolymer baseline [1].

Evidence DimensionPolymer Crystallinity and Enzymatic Degradation Rate
Target Compound DataPoly(epsilon-caprolactone-ran-delta-hexalactone) exhibits an amorphous state with significantly accelerated enzymatic degradation.
Comparator Or BaselinePure poly(epsilon-caprolactone) exhibits high crystallinity and slow degradation kinetics.
Quantified DifferenceIncorporation of delta-hexalactone drastically reduces crystallinity, enabling tunable, faster enzymatic degradation profiles.
ConditionsNanoparticle formulation and enzymatic degradation assays using Candida rugosa lipase.

Procurement of delta-hexalactone as a comonomer is essential for materials engineers needing to precisely tune the degradation kinetics and flexibility of biodegradable plastics.

High-Yield Ring-Opening Polymerization and Chemical Recyclability

Substituted six-membered lactones often face thermodynamic barriers to polymerization. However, delta-hexalactone demonstrates excellent reactivity in controlled ring-opening polymerization (ROP) when paired with rare-earth metal catalysts. Using bis(phenolate) yttrium complexes, delta-hexalactone achieves up to 96% monomer conversion within 60 minutes at a 6.0 M initial concentration. Furthermore, the resulting poly(delta-hexalactone) can be chemically recycled back to the pristine monomer with greater than 92% yield using a potassium tert-butoxide promoter, offering a distinct circularity advantage over many conventional aliphatic polyesters [1].

Evidence DimensionMonomer Conversion and Chemical Recycling Yield
Target Compound Data96% monomer conversion in 60 min; >92% depolymerization yield back to monomer.
Comparator Or BaselineConventional irreversible aliphatic polyesters (typically yield 0% direct-to-monomer recovery).
Quantified Difference>92% recovery of pure monomer from the polymer state, enabling closed-loop material lifecycles.
ConditionsROP using yttrium complexes in toluene (28 °C); depolymerization via KOtBu promoter.

Buyers developing next-generation circular economy plastics must prioritize delta-hexalactone for its proven ability to undergo high-yield, closed-loop chemical recycling.

Differentiated Organoleptic Profile for Dairy and Savory Formulations

In the flavor and fragrance industry, the position of the lactone ring dictates sensory receptor activation. While the five-membered gamma-hexalactone is characterized by herbaceous, tobacco, and coumarin notes suitable for fruit profiles, the six-membered delta-hexalactone delivers a classic lactonic, creamy, and spicy profile. Sensory evaluations confirm that delta-hexalactone is indispensable for authentic butter, cream, milk, and nut flavors, with a recommended usage level of up to 10 ppm in finished food products [1].

Evidence DimensionOrganoleptic Profile and Application Suitability
Target Compound Datadelta-Hexalactone (creamy, butter, nut, spicy nuances).
Comparator Or Baselinegamma-Hexalactone (herbaceous, coumarin, hay/tobacco notes).
Quantified DifferenceDistinct structural isomerism shifts the flavor profile from herbaceous (gamma-lactone) to rich dairy/creamy (delta-lactone).
ConditionsStandard sensory evaluation in flavor concentrates and finished food products.

Flavorists must procure the specific delta-isomer to achieve authentic dairy notes, as substitution with the gamma-isomer will introduce unacceptable herbaceous off-flavors.

Biodegradable Polymer Formulation

Used as a critical comonomer with epsilon-caprolactone to manufacture amorphous, fast-degrading aliphatic polyesters for sustainable packaging and agricultural films, leveraging its ability to disrupt polymer crystallinity [1].

Nanoparticle Drug Delivery Systems

Incorporated into polycaprolactone matrices to lower bulk crystallinity, thereby enhancing the encapsulation efficiency and release kinetics of hydrophobic active pharmaceutical ingredients [2].

Dairy and Savory Flavor Compounding

Procured as a core flavoring agent in artificial butter, cream, milk, and nut flavors where its specific spicy and creamy lactonic profile cannot be replicated by gamma-lactones [3].

Circular Economy Plastics Research

Utilized in advanced materials research focused on chemically recyclable polymers, leveraging its ability to undergo controlled ROP and high-yield depolymerization back to the monomer [4].

Physical Description

Solid
colourless to pale yellowish liquid with a creamy, fruity, coconut odou

XLogP3

1

Density

1.0162 (20°/20°)

GHS Hazard Statements

Aggregated GHS information provided by 1447 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 111 of 1447 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1336 of 1447 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

823-22-3

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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